molecular formula C9H14N2O3 B15156916 Methyl 4-(prop-2-enoyl)piperazine-1-carboxylate

Methyl 4-(prop-2-enoyl)piperazine-1-carboxylate

Cat. No.: B15156916
M. Wt: 198.22 g/mol
InChI Key: QIQZUFPXYYMQOI-UHFFFAOYSA-N
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Description

Methyl 4-(prop-2-enoyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This compound features a piperazine ring substituted with a methyl group and a prop-2-enoyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(prop-2-enoyl)piperazine-1-carboxylate typically involves the reaction of piperazine with methyl chloroformate and acryloyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Step 1: Piperazine reacts with methyl chloroformate in the presence of a base to form Methyl piperazine-1-carboxylate.

    Step 2: Methyl piperazine-1-carboxylate is then reacted with acryloyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(prop-2-enoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the prop-2-enoyl group to a propyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-enoyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkyl derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Methyl 4-(prop-2-enoyl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its piperazine core, which is common in many drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(prop-2-enoyl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors. The piperazine ring can enhance the binding affinity to these targets, leading to desired biological effects. The prop-2-enoyl group can also participate in covalent interactions with target proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(prop-2-enoyl)piperazine-1-carboxylate
  • Methyl 4-(but-2-enoyl)piperazine-1-carboxylate
  • Methyl 4-(prop-2-enoyl)piperidine-1-carboxylate

Uniqueness

This compound is unique due to its specific substitution pattern on the piperazine ring. This substitution can influence its chemical reactivity and biological activity, making it a valuable compound for various applications. The presence of both the methyl and prop-2-enoyl groups provides a balance of hydrophobic and hydrophilic properties, enhancing its versatility in different chemical environments.

Properties

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

methyl 4-prop-2-enoylpiperazine-1-carboxylate

InChI

InChI=1S/C9H14N2O3/c1-3-8(12)10-4-6-11(7-5-10)9(13)14-2/h3H,1,4-7H2,2H3

InChI Key

QIQZUFPXYYMQOI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCN(CC1)C(=O)C=C

Origin of Product

United States

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